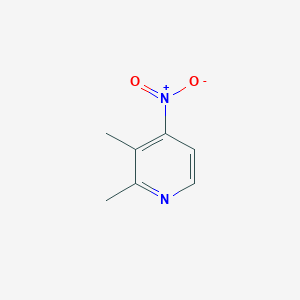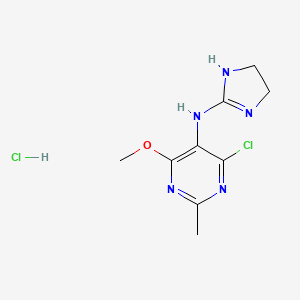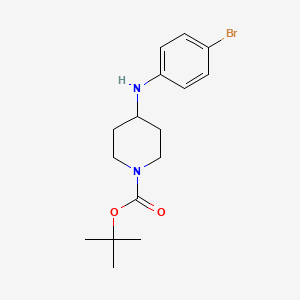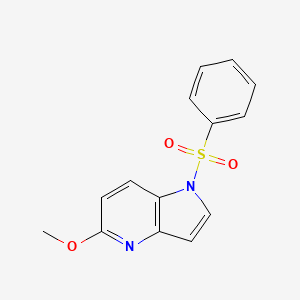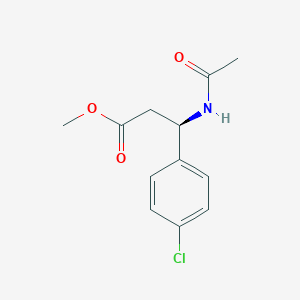![molecular formula C8H8N2O B1589788 6-Methoxy-1H-pyrrolo[2,3-b]pyridin CAS No. 896722-53-5](/img/structure/B1589788.png)
6-Methoxy-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
“6-Methoxy-1H-pyrrolo[2,3-b]pyridine” is a small molecule that has been shown to inhibit the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Molecular Structure Analysis
The molecular weight of “6-Methoxy-1H-pyrrolo[2,3-b]pyridine” is 148.16 . The linear formula is C8H8N2O .Physical and Chemical Properties Analysis
“6-Methoxy-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It should be stored in an inert atmosphere, under -20C .Wissenschaftliche Forschungsanwendungen
Hemmer des Fibroblasten-Wachstumsfaktor-Rezeptors
“6-Methoxy-1H-pyrrolo[2,3-b]pyridin” Derivate haben sich als potente Hemmer von Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFR) erwiesen . FGFR spielen eine wesentliche Rolle bei verschiedenen Arten von Tumoren, und die gezielte Ansteuerung von FGFR ist eine attraktive Strategie für die Krebstherapie . Beispielsweise zeigte Verbindung 4h, ein Derivat von “this compound”, eine potente FGFR-Hemmwirkung . In vitro hemmte 4h die Proliferation von Brustkrebszellen vom Typ 4T1 und induzierte deren Apoptose .
Antikrebsanwendungen
Die Derivate von “this compound” haben sich als vielversprechend bei der Behandlung verschiedener Krebsarten erwiesen . Eine abnormale Aktivierung des FGFR-Signalwegs aufgrund von Amplifikationen, Fusionen oder Missense-Mutationen im Exon von FGFR-Familienmitgliedern ist mit dem Fortschreiten und der Entwicklung mehrerer Krebserkrankungen wie Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs verbunden .
Hemmung der Zellmigration und -invasion
Neben der Hemmung der Zellproliferation haben sich “this compound”-Derivate wie Verbindung 4h auch als signifikant hemmend für die Migration und Invasion von 4T1-Zellen erwiesen . Dies deutet auf mögliche Anwendungen bei der Verhinderung von Metastasen in der Krebsbehandlung hin .
Blutzuckerregulation
Es wurde festgestellt, dass Verbindungen im Zusammenhang mit “this compound” den Blutzuckerspiegel senken . Sie könnten eine Anwendung bei der Prävention und Behandlung von Erkrankungen mit erhöhtem Plasma-Blutzuckerspiegel finden, wie z. B. Hyperglykämie und Erkrankungen, bei denen eine solche Senkung des Blutzuckerspiegels von Vorteil ist: Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyzeridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .
CDK8-Hemmer
“this compound”-Derivate haben sich als potente Hemmer von Cyclin-abhängiger Kinase 8 (CDK8) erwiesen, einer Proteinkinase, die an Darmkrebs beteiligt ist . Dies deutet auf mögliche Anwendungen bei der Behandlung von Darmkrebs hin .
Wirkmechanismus
Target of Action
The primary target of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
6-Methoxy-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their function . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-1H-pyrrolo[2,3-b]pyridine are primarily those regulated by the FGF–FGFR axis . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with fibroblast growth factor receptors (FGFRs), where derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can influence cell proliferation, migration, and angiogenesis, making 6-Methoxy-1H-pyrrolo[2,3-b]pyridine a potential candidate for cancer therapy .
Cellular Effects
The effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-metastatic agent . The compound also affects cell signaling pathways, particularly those involving FGFRs, which are critical for cell growth and differentiation .
Molecular Mechanism
At the molecular level, 6-Methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the ATP-binding site of these receptors, thereby preventing their activation and subsequent signal transduction . This inhibition leads to a decrease in downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell survival and proliferation . Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is stable under inert atmosphere and should be stored in a freezer at temperatures below -20°C to maintain its integrity . Over time, the compound’s inhibitory effects on cell proliferation and migration remain consistent, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and hepatotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
6-Methoxy-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective drug development.
Transport and Distribution
The transport and distribution of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, particularly those with high expression of FGFRs . This selective distribution enhances its therapeutic potential by targeting cancer cells while sparing normal tissues.
Subcellular Localization
The subcellular localization of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHZEFKSUBWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469459 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896722-53-5 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

